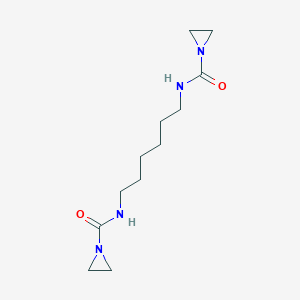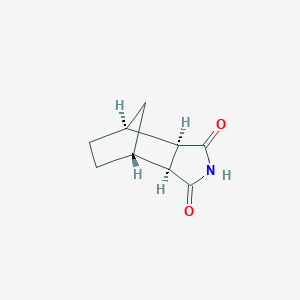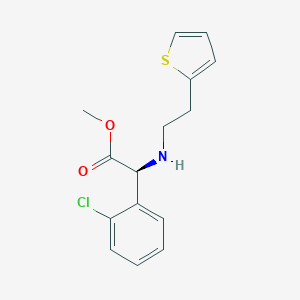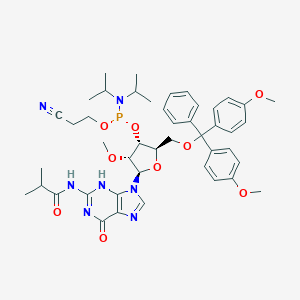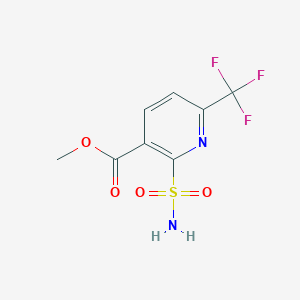
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester, also known as Methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which makes it a valuable tool for studying biological systems.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a crucial role in its biological activity. This group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its ability to cross cell membranes and interact with biological targets.
生化学的および生理学的効果
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and to modulate the activity of various receptors and enzymes. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
実験室実験の利点と制限
One of the main advantages of using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for various biological targets, which makes it a valuable tool for studying biological systems. Additionally, the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which allows it to penetrate cell membranes and interact with intracellular targets.
However, there are also some limitations to using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, and it may be expensive to obtain.
将来の方向性
There are many future directions for the use of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in scientific research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including bacterial and viral infections, inflammation, and cancer. Additionally, this compound could be used to study the structure and function of various receptors and enzymes, which could lead to the development of new drugs and therapies. Furthermore, the development of new synthesis methods for this compound could make it more accessible and affordable for researchers.
科学的研究の応用
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been widely used in scientific research as a tool to study biological systems. This compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been used as a ligand for various receptors and enzymes, including the nicotinic acetylcholine receptor, the GABA-A receptor, and the carbonic anhydrase enzyme. Additionally, 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been used as a fluorescent probe to study the binding and transport of small molecules across cell membranes.
特性
CAS番号 |
144740-59-0 |
|---|---|
製品名 |
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester |
分子式 |
C8H7F3N2O4S |
分子量 |
284.21 g/mol |
IUPAC名 |
methyl 2-sulfamoyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-7(14)4-2-3-5(8(9,10)11)13-6(4)18(12,15)16/h2-3H,1H3,(H2,12,15,16) |
InChIキー |
NMNFYPVABNEKPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
その他のCAS番号 |
144740-59-0 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
methyl 2-aminosulfonyl-6-(trifluoromethyl)pyridine-3-c arboxylate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
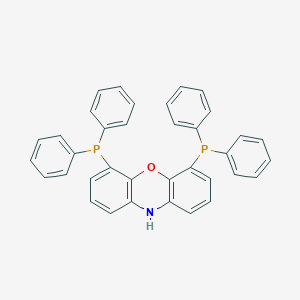
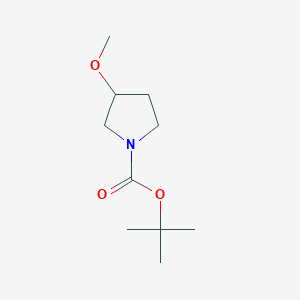
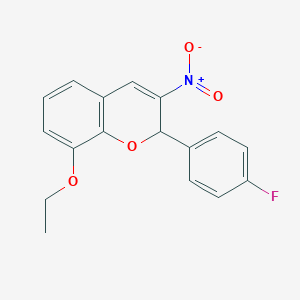
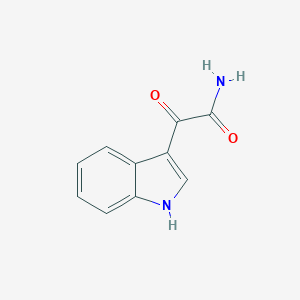
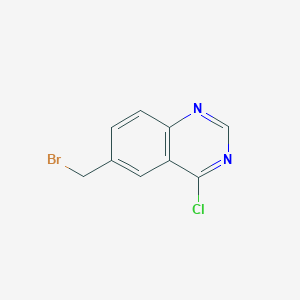
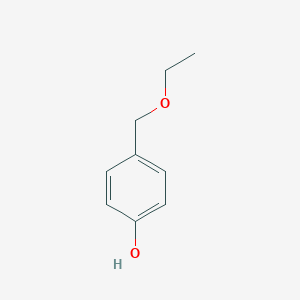
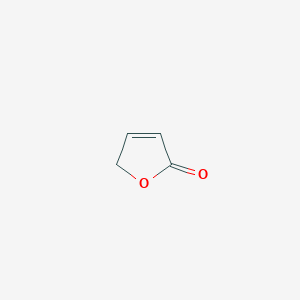
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
